molecular formula C10H7BrO B3030446 3-Bromonaphthalen-1-ol CAS No. 90767-17-2

3-Bromonaphthalen-1-ol

Cat. No.: B3030446
CAS No.: 90767-17-2
M. Wt: 223.07 g/mol
InChI Key: QSAZQMOSZQCHHU-UHFFFAOYSA-N
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Description

3-Bromonaphthalen-1-ol is an organic compound with the molecular formula C10H7BrO. It is a derivative of naphthol, where a bromine atom is substituted at the third position of the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromonaphthalen-1-ol can be synthesized through several methods. One common approach involves the bromination of 1-naphthol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions are controlled to ensure selective bromination at the third position of the naphthalene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromonaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromonaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromonaphthalen-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes .

Comparison with Similar Compounds

Uniqueness: 3-Bromonaphthalen-1-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for selective synthesis and specific applications in research and industry .

Properties

IUPAC Name

3-bromonaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAZQMOSZQCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633876
Record name 3-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90767-17-2
Record name 3-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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